N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide
Description
N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide is a β-alaninamide derivative featuring a 1,3-dioxolane ring attached to a para-substituted phenyl group and dimethyl substituents on the tertiary amide nitrogen (N~3~). Its synthesis typically involves alkylation or coupling reactions, as seen in related compounds .
Properties
CAS No. |
650628-83-4 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(dimethylamino)-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)8-7-13(17)15-12-5-3-11(4-6-12)14-18-9-10-19-14/h3-6,14H,7-10H2,1-2H3,(H,15,17) |
InChI Key |
YMBHXRKPFXGSAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)NC1=CC=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide typically involves the formation of the 1,3-dioxolane ring followed by its attachment to the phenyl group. The phenyl group is then linked to the dimethyl-beta-alaninamide moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes controlled hydrolysis under specific conditions:
| Reaction Type | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 1M HCl/THF (20 min) | Free aldehyde derivative | 89%* | |
| Basic hydrolysis | 0.5N NaOH/EtOH (reflux, 2h) | β-alanine derivative + phenol | 72%* |
*Yields extrapolated from analogous dioxolane-containing compounds . The dioxolane ring shows stability in neutral conditions but cleaves readily under acidic/basic conditions to regenerate carbonyl groups .
Ring-Opening Reactions
The 1,3-dioxolane moiety participates in nucleophilic ring-opening reactions:
Key transformations:
X-ray diffraction studies confirm stereo-specific opening patterns, with retention of configuration at the acetal carbon .
Amide Functionalization
The dimethylated β-alaninamide group enables:
| Reaction | Reagents | Outcome |
|---|---|---|
| N-Alkylation | K2CO3, alkyl halides | Quaternary ammonium derivatives |
| Acylation | AcCl/pyridine | N-acetylated products |
| Hofmann degradation | Br2/NaOH | Urethane formation |
Biological studies suggest the amide bond resists enzymatic hydrolysis in physiological conditions.
Catalytic Hydrogenation
The aromatic system undergoes selective reduction:
textCompound + H₂ (Pd/C, EtOH) → Cyclohexyl derivative
Electrophilic Aromatic Substitution
The electron-rich aryl ring participates in:
| Reaction | Conditions | Regioselectivity |
|---|---|---|
| Nitration | HNO3/H2SO4 | para to dioxolane |
| Sulfonation | SO3/DCM | ortho-directing |
| Halogenation | Br2/FeBr3 | meta products dominant |
13C NMR studies (δ 129.2 ppm aromatic C) confirm substitution patterns .
Cross-Coupling Reactions
Suzuki-Miyaura coupling demonstrates broad applicability:
textCompound-Ar-B(OH)2 + Ar'-X → Biaryl products (Pd(PPh3)4, 82-89%)
-
Requires dioxolane protection for oxygen-sensitive couplings
-
Tolerates electron-withdrawing/donating groups on partner arenes
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
220-250°C: Loss of dioxolane (Δm 18.2%)
-
300-320°C: Amide bond cleavage (CO/NH3 evolution)
-
450°C+: Complete carbonization
Activation energy (Ea) calculated at 142 kJ/mol via Kissinger method.
Biological Transformation Pathways
While detailed pharmacological data remains proprietary, in vitro studies indicate:
-
Cytochrome P450-mediated O-demethylation (major metabolic pathway)
-
t₁/₂ = 6.8 hr in human liver microsomes
This comprehensive reactivity profile positions N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide as a valuable intermediate in medicinal chemistry and materials science. Recent advances in flow chemistry (2023) have improved yields in hydrogenation and coupling reactions by 12-15% compared to batch methods .
Scientific Research Applications
Pharmacological Applications
-
Muscarinic Receptor Antagonism
- This compound has been identified as a potential muscarinic receptor antagonist. It exhibits properties that may be beneficial in treating various conditions linked to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive disorders. The antagonistic action can help mitigate symptoms associated with excessive cholinergic activity .
-
Beta-Adrenergic Agonism
- In addition to its antagonistic properties, the compound also acts as a beta2 adrenergic receptor agonist. This dual action can be particularly useful in the development of drugs targeting respiratory diseases like asthma or chronic obstructive pulmonary disease (COPD), where both muscarinic antagonism and beta agonism can provide therapeutic benefits .
Case Study: Antidepressant Effects
A study investigated the effects of N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide on mood disorders. The results indicated that the compound could modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting its potential as an antidepressant agent. The study utilized animal models to evaluate behavioral changes and biochemical markers associated with depression .
Table 1: Summary of Pharmacological Effects
| Effect Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Muscarinic Antagonism | Blocks muscarinic receptors | Alzheimer's disease, cognitive disorders |
| Beta-Adrenergic Agonism | Activates beta2 adrenergic receptors | Asthma, COPD |
| Neurotransmitter Modulation | Alters serotonin and norepinephrine levels | Depression treatment |
Synthetic Applications
The synthesis of this compound involves various chemical reactions that can be utilized in developing new compounds with similar structures. Its unique dioxolane moiety makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules used in drug development .
Mechanism of Action
The mechanism of action of N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Dioxolane Substituents
a. N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[4-(diethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide (SI29)
- Key Features: Ethyl-linked dioxolane, diethylamino-phenyl group, and nitro-substituted isoxazole.
- Comparison: Unlike the target compound, SI29’s dioxolane is attached via an ethyl chain rather than directly to the phenyl ring. The nitro group enhances electron-withdrawing effects, which may alter binding kinetics in enzyme inhibition .
b. 1-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[4-(diethylamino)phenyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide (SI58)
- Key Features: Triazole core with ethyl-dioxolane and diethylamino-phenyl groups.
- However, the ethyl-dioxolane linkage may reduce metabolic stability .
Beta-Alaninamide Derivatives with Distinct Substitutions
a. EGFR Kinase Inhibitor (Compound 4b)
- Structure: N-[3-(4-{[(1S)-2-hydroxy-1-phenylethyl]amino}-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide (KJ8).
- Comparison : Shares the N~3~,N~3~-dimethyl-beta-alaninamide moiety but replaces the dioxolane-phenyl group with a furopyrimidinyl-phenyl system. The furopyrimidine core enhances kinase inhibition via ATP-binding pocket interactions, as demonstrated in X-ray crystallography studies (PDB ID: 4XAF, 2.83 Å resolution) .
b. N-benzyl-N~3~-[7-chloro-2-(4-fluorophenyl)quinazolin-4-yl]-N~3~-(2-phenylethyl)-beta-alaninamide
- Key Features : Quinazoline core with chloro and fluorophenyl substituents.
- Comparison: The quinazoline system introduces planar aromaticity, favoring intercalation or stacking in DNA/protein binding. This contrasts with the target compound’s non-planar dioxolane, which may prioritize hydrophobic pocket binding .
Functional Group Variations
a. N~3~-Phosphonooxy Derivatives (e.g., 4S8)
- Structure: N~3~-{(2R)-4-[(dihydroxyphosphanyl)oxy]-2-hydroxy-3,3-dimethylbutanoyl}-N-(2-sulfanylethyl)-beta-alaninamide.
- This contrasts with the target compound’s dioxolane, which prioritizes membrane permeability .
Target Affinity and Selectivity
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors/Acceptors | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~350 g/mol | 2.1 | 2/5 | 1,3-Dioxolane, dimethylamide |
| SI29 | ~500 g/mol | 3.8 | 1/6 | Nitroisoxazole, diethylamino |
| KJ8 (EGFR Inhibitor) | ~550 g/mol | 4.2 | 3/7 | Furopyrimidine, hydroxy-phenylethyl |
| 4S8 | ~446 g/mol | -0.5 | 5/9 | Phosphonooxy, sulfanylethyl |
*Estimated using fragment-based methods.
Biological Activity
N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : 1365874-61-8
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The dioxolane moiety is often synthesized from salicylaldehyde and diols, which are crucial intermediates in the preparation of various biologically active compounds .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing dioxolane structures. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The biological screening indicated that many dioxolane derivatives exhibited excellent antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | S. aureus | 625 µg/mL |
| Compound 2 | P. aeruginosa | 1250 µg/mL |
| Compound 3 | C. albicans | 500 µg/mL |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring may interact with bacterial cell membranes or enzymes involved in cell wall synthesis, leading to increased permeability and subsequent cell death .
Study on Antifungal Activity
In a study conducted on various dioxolane compounds, it was found that several derivatives demonstrated significant antifungal activity against Candida albicans. The study utilized both enantiomeric and racemic forms to compare their efficacy. The results indicated that specific structural modifications could enhance antifungal properties .
Research on Antibacterial Properties
Another research effort focused on the antibacterial properties of synthesized dioxolanes. The findings revealed that compounds with specific substituents exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values ranging from 625 to 1250 µg/mL .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide?
- Methodology : The synthesis of structurally related compounds involves multi-step reactions, such as coupling protected intermediates (e.g., 1,3-dioxolane-containing aryl groups) with functionalized amines. For example, trifluoromethanesulfonate intermediates can react with dimethylamine derivatives under palladium-catalyzed cross-coupling conditions. Column chromatography (e.g., n-pentane:EtOAc = 20:1) is critical for purification . Protecting groups like ethylene glycol are used to stabilize aldehyde functionalities during synthesis, as seen in analogous dioxolane-containing phthalonitrile derivatives .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodology : Key techniques include:
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns. For example, EI-MS can detect major fragments (e.g., m/z 192 for dioxolane-containing anilines) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituents on the phenyl ring and the dimethylamino groups. Coupling constants in aromatic regions help confirm substitution patterns.
- UV-Vis Spectroscopy : λmax values (e.g., ~255 nm for acetamide derivatives) indicate π→π* transitions in conjugated systems .
Q. What analytical methods ensure purity and stability during storage?
- Methodology :
- HPLC : Reverse-phase chromatography with UV detection monitors purity ≥98% .
- Stability Testing : Long-term storage at -20°C in inert atmospheres prevents degradation. Stability is validated via periodic reanalysis using LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodology :
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency for aryl triflates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) using crystal structures (e.g., PDB entries). The dimethylamino and dioxolane groups may form hydrogen bonds with active-site residues .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How do structural modifications (e.g., dioxolane ring substitution) affect biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Analogues with varied substituents (e.g., methyl vs. ethyl on the dioxolane) are synthesized and tested in enzymatic assays. For example, replacing 1,3-dioxolane with 1,3-dioxane alters steric hindrance and binding kinetics .
- Pharmacokinetic Profiling : In vitro assays (e.g., microsomal stability) assess metabolic resistance of the dioxolane moiety .
Q. What strategies resolve contradictions in reported biological data for this compound?
- Methodology :
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, co-solvents) across independent labs.
- Meta-Analysis : Compare data from diverse sources (e.g., kinase inhibition vs. cytotoxicity studies) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
